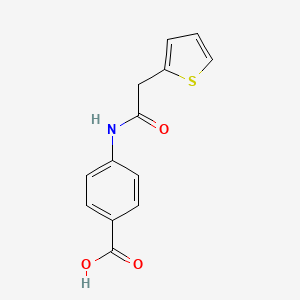

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2-Thiophen-2-yl-acetylamino)-benzoic acid” is a heterocyclic amide derivative . It has a molecular formula of C14H14N2O5S2 . The IUPAC name for this compound is (4 S )-2- [ ( R )-carboxy- [ (2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4 H -1,3-thiazine-4-carboxylic acid .

Synthesis Analysis

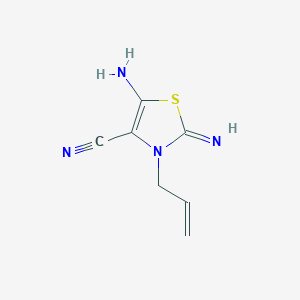

The compound is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The structure of the compound was confirmed by IR, 1 H NMR, 13 C NMR, elemental analysis, and X-ray diffraction . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available resources .Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 354.03441390 g/mol . The topological polar surface area of the compound is 170 Ų .Aplicaciones Científicas De Investigación

Structural Investigation and Analysis

This compound has been used in the synthesis of novel heterocyclic amide derivatives . The crystal packing of these derivatives is stabilized by C−H···N and N−H···N hydrogen bonds . Hirshfeld surface analysis was used to specify the close intermolecular interactions in the molecule .

Biological Evaluation

The compound has been evaluated for its biological properties. It exhibited moderate antioxidant activity . The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains . It also demonstrated significant activity against yeasts .

Interaction with DNA Bases

The interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) phenomena .

Insecticidal Activity

Diacylhydrazine derivatives, which have a similar structure to this compound, have been shown to have significant insecticidal activities . They induce precocious molting in insects .

Use in Polymers, Dyes, and Liquid Crystals

Amides, which are a part of this compound’s structure, are an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .

Antifungal and Antibacterial Properties

Some amide compounds, similar to this one, have been shown to have significant antifungal and antibacterial properties .

Antioxidant Properties

The compound has been shown to possess antioxidant properties, which can be beneficial in various biological and chemical applications .

Anti-inflammatory and Anti-HSV Activity

Some amide compounds have been shown to have anti-inflammatory and anti-HSV activity . This suggests potential applications of “4-(2-Thiophen-2-yl-acetylamino)-benzoic acid” in the medical field.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUPGOFYXFJWIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349480 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

CAS RN |

436088-76-5 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)